2-(3-Fluorophenyl)piperidine

Medicinal Chemistry Lipophilicity ADME

2-(3-Fluorophenyl)piperidine is a fluorinated arylpiperidine derivative with the molecular formula C11H14FN. This compound features a piperidine ring substituted at the 2-position with a 3-fluorophenyl group.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 383128-42-5
Cat. No. B1365665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)piperidine
CAS383128-42-5
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CC=C2)F
InChIInChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2
InChIKeyYTYUBQPJRNWHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)piperidine (CAS 383128-42-5): Fluorinated Piperidine Building Block for CNS and Medicinal Chemistry Applications


2-(3-Fluorophenyl)piperidine is a fluorinated arylpiperidine derivative with the molecular formula C11H14FN [1]. This compound features a piperidine ring substituted at the 2-position with a 3-fluorophenyl group. The meta-fluorine substitution on the phenyl ring introduces a measurable increase in lipophilicity (LogP 2.97) relative to the non-fluorinated phenyl analog, while preserving the hydrogen-bonding potential and basicity characteristic of the piperidine scaffold [2]. It is commonly supplied as a racemic mixture, with the (R)- and (S)-enantiomers also available for stereoselective applications .

Why 2-(3-Fluorophenyl)piperidine Cannot Be Directly Substituted with Unfluorinated or Para-Fluorinated Analogs in Medicinal Chemistry


Within arylpiperidine-based drug discovery, the precise position of fluorine substitution critically modulates molecular recognition events, pharmacokinetic parameters, and synthetic intermediate reactivity. Replacing 2-(3-fluorophenyl)piperidine with 2-phenylpiperidine (CAS 3466-80-6) reduces lipophilicity by approximately 0.5–0.6 LogP units, potentially lowering membrane permeability . Substituting with 2-(4-fluorophenyl)piperidine (CAS 383128-03-8) changes the electronic distribution on the aromatic ring due to the differing resonance and inductive effects of para versus meta substitution, which can alter binding affinity to target proteins in ways that are not predictable without experimental validation [1]. Furthermore, the physicochemical properties—including boiling point and density—differ sufficiently that synthetic protocols optimized for the 3-fluoro isomer may not transfer directly to its analogs without re-optimization [2].

Quantitative Differentiation of 2-(3-Fluorophenyl)piperidine (CAS 383128-42-5) from Closest Analogs


Lipophilicity (LogP) Comparison: Meta-Fluoro Substitution Increases Calculated LogP by 0.5–0.6 Units Relative to Unsubstituted Phenyl Analog

2-(3-Fluorophenyl)piperidine exhibits a calculated LogP value of 2.97, which is approximately 0.5–0.6 units higher than that of the non-fluorinated analog 2-phenylpiperidine (LogP values reported between 2.34 and 2.83) [1]. The para-fluoro isomer, 2-(4-fluorophenyl)piperidine, shows a comparable calculated LogP of 2.97, indicating that the meta-fluoro substitution achieves equivalent lipophilicity enhancement to the para-fluoro substitution [2].

Medicinal Chemistry Lipophilicity ADME Physicochemical Properties

Boiling Point Comparison: 3-Fluoro Substitution Increases Boiling Point by Approximately 5°C Relative to 4-Fluoro Isomer (Predicted Values)

The predicted boiling point of 2-(3-fluorophenyl)piperidine at 760 mmHg is 252.9 °C [1]. This value is approximately 5 °C lower than the predicted boiling point of its para-fluoro isomer, 2-(4-fluorophenyl)piperidine, which is reported as 257.9 °C at 760 mmHg . The non-fluorinated analog 2-phenylpiperidine has a boiling point of 257.3 °C at 760 mmHg .

Synthetic Chemistry Physical Properties Purification Process Chemistry

Density Comparison: Meta-Fluoro Substitution Yields Higher Density (1.048 g/cm³) Than Para-Fluoro Isomer (1.039 g/cm³)

2-(3-Fluorophenyl)piperidine has a predicted density of 1.048 g/cm³ [1]. This is slightly higher than the density reported for its para-fluoro analog, 2-(4-fluorophenyl)piperidine, which is approximately 1.039 g/cm³ . The non-fluorinated 2-phenylpiperidine has a density of 0.967 g/cm³ .

Material Properties Formulation Analytical Chemistry Process Development

Purity and Enantiomeric Availability: Commercial Supply at 95%–97% Purity with Both (R)- and (S)-Enantiomers Available

2-(3-Fluorophenyl)piperidine is commercially available as a racemic mixture with a typical purity specification of 95%–97% [1]. The individual (R)- and (S)-enantiomers are also available from multiple suppliers, enabling stereochemically controlled synthesis . In contrast, while 2-phenylpiperidine is available at up to 99% purity, its enantiomerically pure forms are less commonly stocked . The 4-fluoro isomer is similarly available at 95% purity, but the supply chain for its enantiomers is more limited .

Chemical Sourcing Enantioselective Synthesis Quality Control Procurement

Optimal Research and Industrial Applications for 2-(3-Fluorophenyl)piperidine Based on Quantitative Differentiation


CNS Drug Discovery: Building Block for Serotonin and Dopamine Receptor Modulators

The meta-fluorophenyl substitution enhances lipophilicity (LogP 2.97) relative to the non-fluorinated analog, potentially improving blood-brain barrier penetration [1]. This makes 2-(3-fluorophenyl)piperidine a suitable scaffold for synthesizing candidate molecules targeting neurological disorders such as depression, anxiety, and schizophrenia, where CNS exposure is critical .

Structure-Activity Relationship (SAR) Studies: Probing Fluorine Position Effects

The availability of 2-(3-fluorophenyl)piperidine alongside its 4-fluoro and non-fluorinated analogs allows medicinal chemists to systematically vary the fluorine substitution pattern while keeping the piperidine core constant. The 3-fluoro isomer provides a distinct electronic and steric profile that can be correlated with changes in target binding affinity or selectivity [1].

Enantioselective Synthesis: Chiral Resolution and Asymmetric Catalysis

With both (R)- and (S)-enantiomers commercially available, 2-(3-fluorophenyl)piperidine is valuable for developing chiral drug candidates where stereochemistry dictates pharmacological activity. The compound can serve as a chiral auxiliary, a ligand precursor, or a starting material for asymmetric synthesis of biologically active molecules .

Process Chemistry: Optimization of Synthetic Routes Involving Fluorinated Piperidines

The distinct boiling point (252.9 °C) and density (1.048 g/cm³) of 2-(3-fluorophenyl)piperidine differentiate it from its analogs and inform purification strategies such as fractional distillation or recrystallization [2]. Process chemists can leverage these physical property differences to optimize yield and purity in large-scale syntheses of pharmaceutical intermediates.

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